molecular formula C16H16O3 B5152080 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol

Cat. No. B5152080
M. Wt: 256.30 g/mol
InChI Key: TXRSQUGNLLOHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol, also known as BMDP, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has gained popularity in recent years due to its potential use in scientific research. BMDP has been found to have unique properties that make it a promising candidate for studying the mechanisms of action of various neurotransmitters in the brain.

Mechanism of Action

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it inhibits the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in their concentration in the synaptic cleft, resulting in enhanced neurotransmission. 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol has also been found to have affinity for other receptors such as sigma-1 and sigma-2 receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol has been found to have various biochemical and physiological effects, including increased locomotor activity, increased heart rate and blood pressure, and altered body temperature. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, further research is needed to fully understand the pharmacological effects of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol and its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol in lab experiments is its high potency and selectivity for serotonin, norepinephrine, and dopamine receptors. This makes it a valuable tool for investigating the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of using 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol is its potential for abuse and dependence, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and other psychiatric disorders. Another area of interest is its potential use in the study of addiction and substance abuse, as it has been found to have some similarities to other psychoactive substances such as amphetamines and cathinones. Further research is also needed to fully understand the pharmacological effects of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol and its potential for abuse and dependence.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol involves the reaction between 3,4-methylenedioxyphenylpropan-2-one and benzaldehyde in the presence of sodium borohydride. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol has been found to have potential applications in scientific research, particularly in the study of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has been shown to have affinity for these receptors and can modulate their activity, which makes it a valuable tool for investigating the role of these neurotransmitters in various physiological and pathological conditions.

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-16(12-5-2-1-3-6-12)13-7-8-14-15(11-13)19-10-4-9-18-14/h1-3,5-8,11,16-17H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRSQUGNLLOHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(C3=CC=CC=C3)O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol

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